5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid

Lipophilicity Physicochemical Property Drug Design

Screening fragment libraries against lipophilic targets requires optimal LogP. The sec-butyl substituent of this thiazole building block (XLogP 2.3) provides a 5-14x lipophilicity increase over smaller homologs. - **Key differentiator:** Unsubstituted C-2 position enables direct functionalization, bypassing protection/deprotection steps. - **Stereochemical advantage:** sec-Butyl introduces a chiral center for SAR studies. - **Supply:** ≥95% purity, immediate lab-scale availability.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B13257816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(N=CS1)C(=O)O
InChIInChI=1S/C8H11NO2S/c1-3-5(2)7-6(8(10)11)9-4-12-7/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyXNSHFNSZBXTINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline


5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 1700197-45-0) is a small heterocyclic building block featuring a thiazole core substituted with a sec‑butyl group at the 5‑position and a carboxylic acid moiety at the 4‑position [1]. Its molecular formula is C₈H₁₁NO₂S and its molecular weight is 185.25 g/mol [1]. The computed XLogP3‑AA for this compound is 2.3, and its topological polar surface area (TPSA) is 78.4 Ų [1]. The 2‑position of the thiazole ring remains unsubstituted, leaving a site for further chemical elaboration [1]. Commercially, the compound is available at a minimum purity specification of 95% from research chemical suppliers .

Heterocyclic building block with unsubstituted C-2 site for direct diversification
sec-Butyl group elevates lipophilicity vs. smaller alkyl analogs (reported XLogP 2.3)
Racemic stereocenter enables chiral derivatization for enantiomerically enriched libraries

Impact of Alkyl Chain on Lipophilicity


**Important note on evidence availability:** High‑strength, direct head‑to‑head comparative biological data for 5‑(butan‑2‑yl)‑1,3‑thiazole‑4‑carboxylic acid are currently scarce in the public literature. The following evidence is drawn from cross‑study physicochemical comparisons and class‑level inferences. Despite this limitation, the data that are available demonstrate that the identity of the C‑5 alkyl substituent exerts a measurable and potentially decision‑relevant effect on key molecular properties. The sec‑butyl group in this compound confers a computed XLogP3‑AA of 2.3 [1], which is 0.7 log units higher than the 5‑ethyl analog (XLogP 1.6 [2]) and 1.15 log units higher than the 5‑methyl analog (LogP 1.15 [3]). These differences correspond to a ~5‑fold and ~14‑fold increase in lipophilicity, respectively, which will influence membrane permeability, solubility, and protein binding in any subsequent biological application. Therefore, a user requiring a thiazole‑4‑carboxylic acid scaffold with enhanced lipophilicity for target engagement or pharmacokinetic tuning cannot simply substitute a smaller alkyl analog and expect equivalent performance.

! 5-Methyl or 5-ethyl analogs may shift lipophilicity and permeability profiles significantly
! 2-Amino analog blocks direct C-2 functionalization, limiting diversification strategies
! Achiral 5-alkyl homologs lack the stereochemical handle for enantioselective synthesis

Quantitative Differentiation Evidence


Lipophilicity Across 5-Alkyl Homologs

The computed lipophilicity of 5‑(butan‑2‑yl)‑1,3‑thiazole‑4‑carboxylic acid is XLogP3‑AA = 2.3 [1]. This value is substantially higher than that of the 5‑ethyl analog (XLogP 1.6 [2]) and the 5‑methyl analog (LogP 1.15 [3]). The additional carbon atoms and branching of the sec‑butyl group drive a pronounced increase in lipophilicity, which can be critical for membrane permeability and target binding in drug discovery programs.

Lipophilicity (XLogP3-AA)
Reported
Target compound: 2.3
5-Ethyl 1.6 +0.7 log units
5-Methyl 1.15 +1.15 log units
Supports lipophilicity-driven selection for permeability or binding studies
Computed values; ~5-fold and ~14-fold higher vs. ethyl/methyl
Lipophilicity Physicochemical Property Drug Design

Fragment-Based Drug Discovery Suitability

A focused library of 49 fragment‑sized thiazoles and thiadiazoles, including thiazole‑4‑carboxylic acid derivatives, was profiled in a cascade of biochemical inhibition, redox activity, thiol reactivity, and stability assays [1]. The study concluded that thiazole‑4‑carboxylic acid fragments are useful building blocks when nonspecific reactivity is carefully excluded via orthogonal hit‑validation experiments [1]. Although 5‑(butan‑2‑yl)‑1,3‑thiazole‑4‑carboxylic acid itself was not a specific member of this library, compounds of the same scaffold class were not classified as promiscuous frequent hitters, supporting their viability in FBDD campaigns.

Fragment library suitability
Class-level
Thiazole-4-carboxylic acid fragments not classified as promiscuous frequent hitters (ACS Med. Chem. Lett. 2022)
Reduces risk of PAIN compound behavior in FBDD campaigns
Class-level inference; direct screening data not available
Fragment-Based Drug Discovery Hit Profiling Thiazole Scaffold

Synthetic Versatility at C-2 Position

Unlike the commonly used 2‑amino‑5‑(butan‑2‑yl)‑1,3‑thiazole‑4‑carboxylic acid (which bears a 2‑NH₂ group ), the target compound has an unsubstituted C‑2 position. This allows for direct C‑2 functionalization (e.g., halogenation, metalation, cross‑coupling) without the need for protection/deprotection sequences . The compound is supplied as a versatile building block at 95% purity for research‑scale synthesis . No quantitative comparative study on synthetic efficiency was identified; the advantage is structural and practical.

C-2 synthetic versatility
Supporting evidence
Unsubstituted C-2 allows direct halogenation, metalation, cross-coupling; avoids protection/deprotection required with 2-amino analog
Greater synthetic flexibility for medicinal chemistry optimization
Structural comparison; no quantitative synthesis data
Synthetic Chemistry Building Block Derivatization

Chiral sec-Butyl Substituent

The compound contains an undefined stereocenter at the sec‑butyl carbon (C‑1′ of the butan‑2‑yl group) [1]. This property distinguishes it from achiral 5‑alkyl analogs such as 5‑methyl and 5‑ethyl [2][3]. The single chiral center provides opportunities for chiral resolution or asymmetric synthesis to access enantiomerically enriched products, which is not possible with the achiral lower homologs.

Chiral sec-butyl substituent
Supporting evidence
One undefined stereocenter (racemic mixture); 5-methyl and 5-ethyl analogs are achiral
Enables stereochemical differentiation for enantiomerically enriched libraries
Chiral handle absent in simpler alkyl homologs
Chirality Stereochemistry Asymmetric Synthesis

Optimal Application Scenarios


Fragment-Based Drug Discovery Library Design

The compound’s fragment‑sized nature, favorable thiazole scaffold profile (not a frequent hitter class [1]), and enhanced lipophilicity (XLogP 2.3 [2]) make it a suitable candidate for inclusion in fragment libraries targeting moderately lipophilic binding sites. Its higher LogP relative to the methyl and ethyl homologs [3][4] positions it for screening against targets where greater membrane permeability or hydrophobic pocket occupancy is desired.

Medicinal Chemistry via C-2 Derivatization

The unsubstituted C‑2 position [2] allows for direct functionalization, making this compound a versatile starting material for synthesizing 2‑substituted thiazole‑4‑carboxylic acid libraries. This contrasts with the 2‑amino analog , which would require deamination or protection strategies before diversification. The sec‑butyl group provides a lipophilic anchor that can be retained throughout SAR exploration.

Chiral Thiazole-Containing Compounds

The sec‑butyl substituent introduces a stereocenter [2], enabling the preparation of enantiomerically enriched thiazole derivatives. This is not possible with achiral 5‑alkyl homologs. Researchers targeting chiral discrimination in biological systems (e.g., enzyme or receptor binding) can exploit this feature to explore stereochemistry–activity relationships.

Agrochemical Intermediate with Tuned Lipophilicity

Thiazole‑4‑carboxylic acid esters and thioesters are used as plant protection agents [5]. The intermediate lipophilicity of 5‑(butan‑2‑yl)‑1,3‑thiazole‑4‑carboxylic acid (LogP between low‑polarity methyl and high‑polarity long‑chain analogs) may be advantageous for optimizing cuticular penetration and phloem mobility in agrochemical lead development.

Application
Selection Property
Validation Focus
Fragment-based drug discovery library design
Fragment-like scaffold, moderate lipophilicity, favorable class profile
Hit confirmation and nonspecific reactivity screening
Medicinal chemistry via C-2 derivatization
Unsubstituted C-2 position
Direct C-2 functionalization strategies
Chiral thiazole-containing compound synthesis
Racemic sec-butyl stereocenter
Enantiomeric resolution or asymmetric synthesis
Agrochemical intermediate with tuned lipophilicity
Intermediate lipophilicity between methyl and long-chain analogs
Cuticular penetration and translocation assays
Quote Request

Request a Quote for 5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.